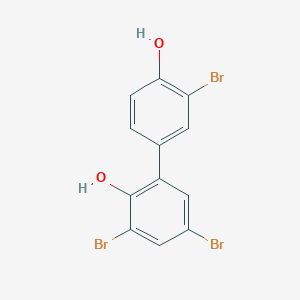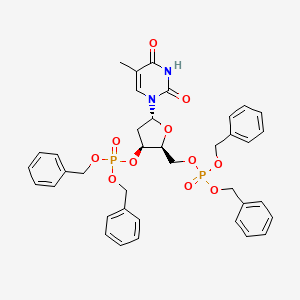
Tetrabenzyl Thymidine-3',5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenzyl Thymidine-3’,5’-diphosphate is a modified nucleotide compound with the molecular formula C38H40N2O11P2 and a molecular weight of 762.68 . This compound is widely used in biomedicine, particularly in the study of DNA synthesis and replication. It serves as an essential tool in understanding viral replication mechanisms and developing effective therapeutic interventions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Thymidine-3’,5’-diphosphate involves the protection of thymidine with benzyl groups followed by phosphorylation. The reaction typically requires the use of reagents such as benzyl chloride and phosphorylating agents under controlled conditions . The compound is then purified through chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of Tetrabenzyl Thymidine-3’,5’-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents like chloroform, DMSO, and ethanol are commonly used for solubilizing the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzyl Thymidine-3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Tetrabenzyl Thymidine-3’,5’-diphosphate has a wide range of scientific research applications:
Mécanisme D'action
Tetrabenzyl Thymidine-3’,5’-diphosphate exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, preventing the incorporation of nucleotides into the growing DNA strand. This inhibition disrupts viral replication, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine-3’,5’-diphosphate: A related compound with similar inhibitory effects on DNA polymerase.
Thymidine-5’-diphosphate: Another analogue used in studying DNA synthesis.
Uniqueness
Tetrabenzyl Thymidine-3’,5’-diphosphate is unique due to its tetrabenzyl protection, which enhances its stability and binding affinity to DNA polymerase. This makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C38H40N2O11P2 |
|---|---|
Poids moléculaire |
762.7 g/mol |
Nom IUPAC |
dibenzyl [(2S,3S,5R)-3-bis(phenylmethoxy)phosphoryloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C38H40N2O11P2/c1-29-23-40(38(42)39-37(29)41)36-22-34(51-53(44,47-26-32-18-10-4-11-19-32)48-27-33-20-12-5-13-21-33)35(50-36)28-49-52(43,45-24-30-14-6-2-7-15-30)46-25-31-16-8-3-9-17-31/h2-21,23,34-36H,22,24-28H2,1H3,(H,39,41,42)/t34-,35-,36+/m0/s1 |
Clé InChI |
XFBMKWSRRQFUSQ-QGBCWPEESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)

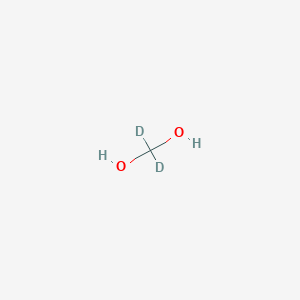
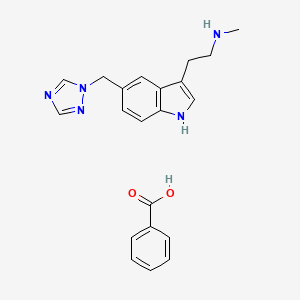
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

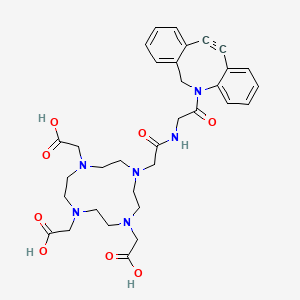

![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
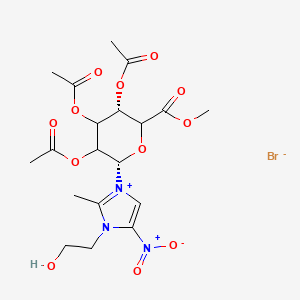
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
